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initial characterization of 3-Bromo-lphenylalanine

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An In-depth Technical Guide to the Initial Characterization of 3-Bromo-L-phenylalanine

Introduction

3-Bromo-L-phenylalanine is a synthetically derived amino acid that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and biochemical research.[1] As a derivative of the essential amino acid L-phenylalanine, it features a bromine atom substituted at the meta-position of the phenyl ring. This halogenation imparts unique chemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and a versatile tool for investigating biological processes.[1][2] Its applications span from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) to its use in peptide synthesis and materials science.[1][2] This guide provides a comprehensive overview of the initial characterization of **3-Bromo-L-phenylalanine**, detailing its physicochemical properties, synthesis, analytical methodologies, and its role in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-L-phenylalanine** is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.



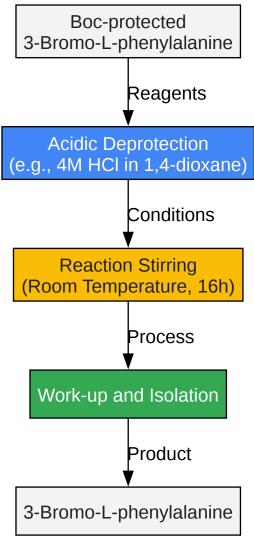
Property	Value
IUPAC Name	(2S)-2-amino-3-(3-bromophenyl)propanoic acid[3][4][5]
Synonyms	L-Phe(3-Br)-OH, m-Bromo-L-phenylalanine, H-Phe(3-Br)-OH[1][6][7]
CAS Number	82311-69-1[1][3][6]
Molecular Formula	C ₉ H ₁₀ BrNO ₂ [1][3][6]
Molecular Weight	244.09 g/mol [3]
Appearance	Grey or white to off-white crystalline powder[1] [7]
Melting Point	208 - 210 °C[1]
Purity	≥ 98% (HPLC)[1], >99.0% (HPLC)[7], 95%[4][5] [8]
Solubility	Slightly soluble in water[6][9]
Optical Rotation	[a] ²⁰ D = 3 ± 1 ° (c=2 in 1N NaOH)[1]
Storage Temperature	0 - 8 °C[1] or Room Temperature[4]

Synthesis

The synthesis of **3-Bromo-L-phenylalanine** typically involves the deprotection of a protected precursor. A common method is the removal of a tert-butoxycarbonyl (Boc) protecting group from (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid using a strong acid like hydrochloric acid in a suitable solvent such as **1**,4-dioxane.[9]



General Synthesis Workflow for 3-Bromo-L-phenylalanine



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A general workflow for the synthesis of **3-Bromo-L-phenylalanine**.

Spectroscopic and Chromatographic Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **3-Bromo-L-phenylalanine**.



- ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the brominated phenyl ring, the α -proton, and the β -protons of the alanine backbone. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern.
- ¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the six carbons of the aromatic ring. The carbon directly bonded to the bromine atom will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

- Broad O-H stretch from the carboxylic acid.
- N-H stretching from the primary amine.
- C=O stretching of the carboxylic acid.
- Aromatic C=C stretching bands.
- C-Br stretching vibration.

Mass Spectrometry (MS)

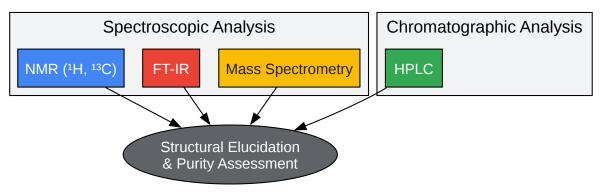
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. The presence of bromine with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a distinctive M and M+2 pattern for the molecular ion peak, confirming the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **3-Bromo-L-phenylalanine**.[1][7] A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time and peak purity are used to determine the identity and quantify the purity of the compound.



Analytical Workflow for Characterization



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A typical analytical workflow for the characterization of **3-Bromo-L-phenylalanine**.

Biological Activities and Applications

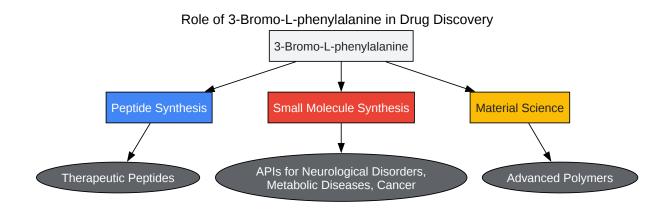
3-Bromo-L-phenylalanine serves as a versatile building block in drug discovery and development.[1][2] The introduction of the bromine atom can influence a drug candidate's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to target receptors or enzymes.[2]

Key applications include:

- Pharmaceutical Development: It is a precursor for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders.[1]
- Peptide Synthesis: The compound is used to create peptides with specific functionalities for applications in drug delivery or as therapeutic agents themselves.[1][10]
- Biochemical Research: It is employed in studies of protein synthesis and enzyme activity to understand metabolic pathways and protein interactions.[1]
- Material Science: 3-Bromo-L-phenylalanine is explored in the development of advanced polymers with unique properties.[1]



While specific signaling pathways for **3-Bromo-L-phenylalanine** are not extensively detailed, its derivatives, such as 3,5-dibromo-L-phenylalanine, have been shown to modulate glutamatergic transmission by activating NMDA receptors, depressing presynaptic glutamate release, and blocking AMPA/kainate receptors.[11] This suggests that brominated phenylalanine derivatives have the potential to interact with key neurotransmitter systems.



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The versatile role of **3-Bromo-L-phenylalanine** as a building block.

Experimental Protocols Synthesis of 3-Bromo-L-phenylalanine from Bocprotected Precursor[10]

- Reaction Setup: Suspend (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.
- Reaction: Stir the suspension at room temperature for 16 hours.
- Work-up: Following the reaction, concentrate the mixture under reduced pressure to remove the solvent.



 Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Bromo-L-phenylalanine as a solid.

HPLC Method for Purity Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 220 nm.
- Sample Preparation: Dissolve a small amount of 3-Bromo-L-phenylalanine in the mobile phase to a concentration of approximately 1 mg/mL.
- Injection Volume: 10 μL.
- Analysis: The purity is determined by the relative area of the main peak.

General Protocol for NMR Spectroscopic Analysis

- Sample Preparation: Dissolve 5-10 mg of 3-Bromo-L-phenylalanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCI or NaOD to aid dissolution, or DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
- ¹³C NMR Acquisition: Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.



General Protocol for FT-IR Spectroscopic Analysis

- Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
- Instrumentation: A standard FT-IR spectrometer.
- Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

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